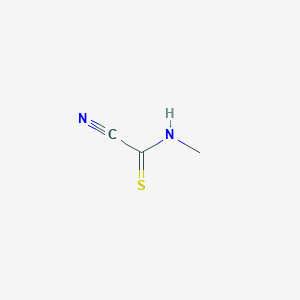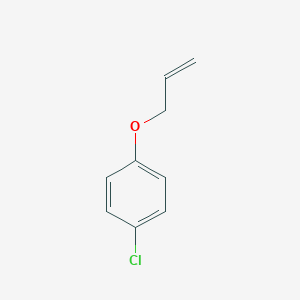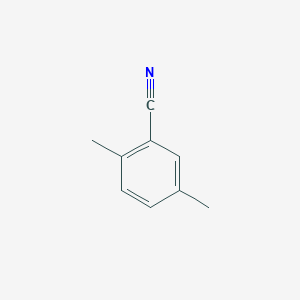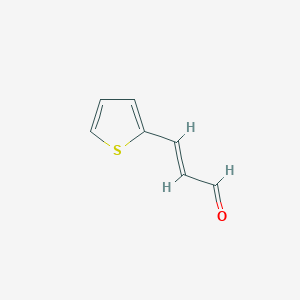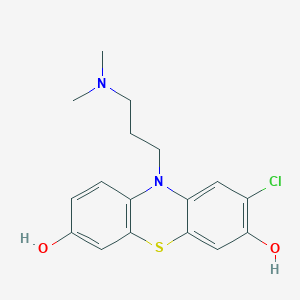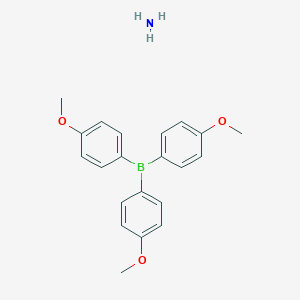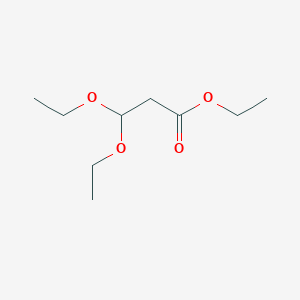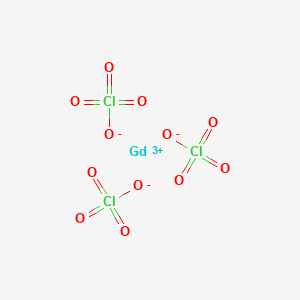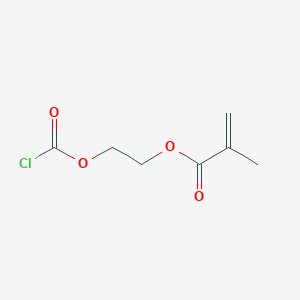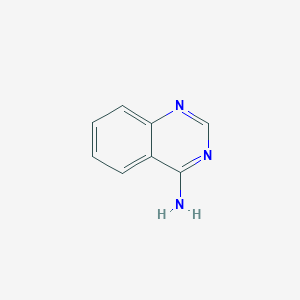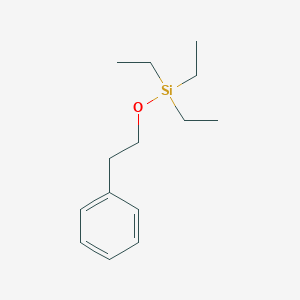
Silane, triethyl(2-phenylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanes are a class of chemical compounds that have found wide applications in various fields of science and technology. Silane, triethyl(2-phenylethoxy)- is a specific silane compound that has gained attention due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of silane, triethyl(2-phenylethoxy)- is not fully understood. However, it is believed that it acts as a surface modifier by forming a covalent bond with the surface of the material, which improves its adhesion and wettability. It can also act as a crosslinking agent by reacting with the functional groups on the polymer chains, which improves the mechanical properties of the material.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of silane, triethyl(2-phenylethoxy)-. However, it is believed to be relatively non-toxic and non-carcinogenic. It has been reported to cause skin irritation and sensitization in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, triethyl(2-phenylethoxy)- has several advantages for lab experiments. It is relatively easy to synthesize and handle, and it can be used in a wide range of applications. However, it has some limitations, including its cost and limited availability in some regions.
Direcciones Futuras
There are several future directions for the research and development of silane, triethyl(2-phenylethoxy)-. Some of the potential areas of research include:
1. Development of new synthesis methods for silane, triethyl(2-phenylethoxy)- that are more efficient and cost-effective.
2. Investigation of the potential applications of silane, triethyl(2-phenylethoxy)- in the field of biomedicine, including drug delivery and tissue engineering.
3. Exploration of the potential applications of silane, triethyl(2-phenylethoxy)- in the field of energy, including the development of new materials for solar cells and batteries.
4. Investigation of the potential applications of silane, triethyl(2-phenylethoxy)- in the field of environmental science, including the development of new materials for water treatment and pollution control.
Conclusion:
Silane, triethyl(2-phenylethoxy)- is a unique silane compound that has potential applications in various fields of science and technology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to new materials and technologies that could have significant impacts on various aspects of modern society.
Métodos De Síntesis
Silane, triethyl(2-phenylethoxy)- can be synthesized through a variety of methods, including hydrosilylation, Grignard reaction, and reduction of the corresponding siloxane. One of the most commonly used methods is hydrosilylation, which involves the reaction of an alkene with a silane in the presence of a catalyst. For example, the reaction of 2-phenylethene with triethylsilane in the presence of a platinum catalyst can yield silane, triethyl(2-phenylethoxy)-.
Aplicaciones Científicas De Investigación
Silane, triethyl(2-phenylethoxy)- has been extensively studied for its potential applications in various fields of science and technology. It has been used as a surface modifier for various materials, including glass, ceramics, and polymers. It has also been used as a coupling agent for the preparation of composites and as a crosslinking agent for the modification of polymeric materials. Furthermore, it has been investigated for its potential applications in the field of nanotechnology, including the preparation of nanocomposites and the functionalization of nanoparticles.
Propiedades
Número CAS |
14629-62-0 |
|---|---|
Nombre del producto |
Silane, triethyl(2-phenylethoxy)- |
Fórmula molecular |
C14H24OSi |
Peso molecular |
236.42 g/mol |
Nombre IUPAC |
triethyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C14H24OSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
Clave InChI |
AAPVZORGFHHGSB-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCC1=CC=CC=C1 |
SMILES canónico |
CC[Si](CC)(CC)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





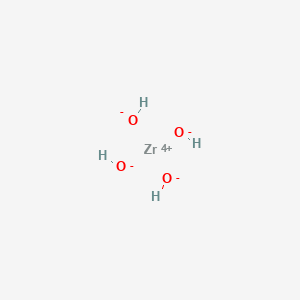
![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
